3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6
Overview
Description
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is a deuterated derivative of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which can be beneficial in various analytical and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 typically involves the deuteration of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas in the presence of a catalyst such as palladium on carbon.
Exchange Reactions: Utilizing deuterated solvents and bases to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the quinoline structure while achieving complete deuteration.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline derivatives using oxidizing agents.
Reduction: Further reduction to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like platinum or palladium in hydrogenation reactions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of antipsychotic medications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction kinetics, making it a valuable tool in studying biochemical pathways and drug metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one: The non-deuterated version, commonly used in similar applications.
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: Another quinoline derivative with similar structural features.
Quinoline-3-sulfonyl Chloride: A related compound used in different chemical reactions.
Uniqueness
3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and studies involving isotopic labeling.
Properties
IUPAC Name |
3,3,4,4,6,8-hexadeuterio-7-hydroxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1,3,5,11H,2,4H2,(H,10,12)/i2D2,3D,4D2,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSFDWYIBUGNT-NICLLADASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1O)[2H])NC(=O)C(C2([2H])[2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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